![molecular formula C34H70O4Si B14589429 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate CAS No. 61540-85-0](/img/structure/B14589429.png)
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is a complex organic compound that features both long alkyl chains and silyl ether functionalities. This compound is of interest due to its unique structural properties, which make it suitable for various applications in organic synthesis, materials science, and potentially in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds, such as 1-(Octadecyloxy)-2,3-propanediol and trimethylsilyl chloride. These intermediates are then reacted under specific conditions to form the final product.
-
Preparation of 1-(Octadecyloxy)-2,3-propanediol
Reactants: Octadecanol, epichlorohydrin
Conditions: Base-catalyzed reaction, typically using sodium hydroxide or potassium hydroxide.
-
Formation of Trimethylsilyl Ether
Reactants: 1-(Octadecyloxy)-2,3-propanediol, trimethylsilyl chloride
Conditions: Anhydrous conditions, often using a solvent like dichloromethane and a base such as triethylamine.
-
Esterification to Form the Final Product
Reactants: 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-ol, decanoic acid
Conditions: Acid-catalyzed esterification, typically using sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, recrystallization, or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the development of lipid-based drug delivery systems.
Medicine: Investigated for its role in creating biocompatible materials for medical implants.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its long alkyl chains and silyl ether groups may interact with lipid membranes, potentially altering membrane properties and facilitating drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 1-(Octadecyloxy)-2,3-propanediol
- Trimethylsilyl chloride
- Decanoic acid
Uniqueness
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is unique due to its combination of long alkyl chains and silyl ether functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in both organic synthesis and biological systems.
Properties
CAS No. |
61540-85-0 |
|---|---|
Molecular Formula |
C34H70O4Si |
Molecular Weight |
571.0 g/mol |
IUPAC Name |
(1-octadecoxy-3-trimethylsilyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C34H70O4Si/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-36-31-33(32-37-39(3,4)5)38-34(35)29-27-25-23-13-11-9-7-2/h33H,6-32H2,1-5H3 |
InChI Key |
XLSMRWFVIUGHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO[Si](C)(C)C)OC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


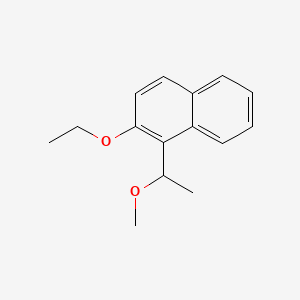
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
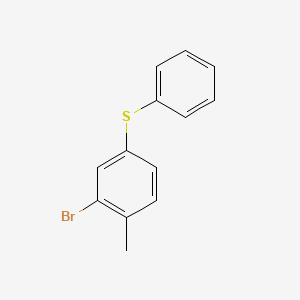
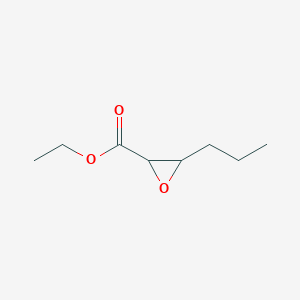

![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
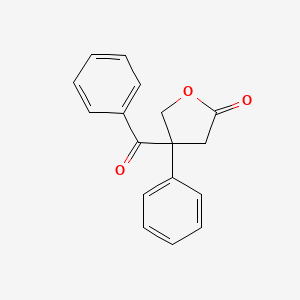
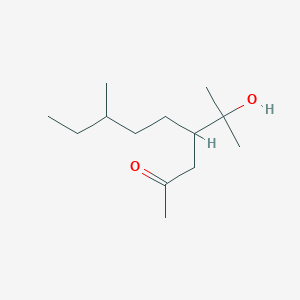
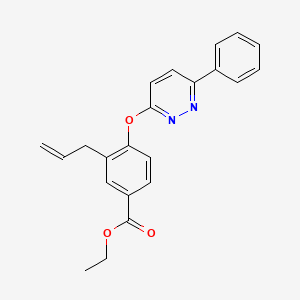
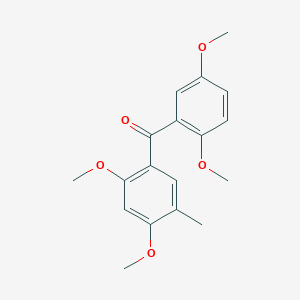
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

